molecular formula C9H20N2O2 B3040907 (S)-tert-Butyl (1-aminobutan-2-yl)carbamate CAS No. 251325-89-0

(S)-tert-Butyl (1-aminobutan-2-yl)carbamate

Cat. No.: B3040907
CAS No.: 251325-89-0
M. Wt: 188.27 g/mol
InChI Key: KGJCYTMWAXWVOM-ZETCQYMHSA-N
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Description

(S)-tert-Butyl (1-aminobutan-2-yl)carbamate (CAS 251325-89-0) is a chiral building block of significant value in advanced organic synthesis and pharmaceutical research . This compound features a primary amine and a Boc-protected secondary amine on a chiral propane backbone, making it a versatile intermediate for constructing complex enantiomerically pure molecules . The tert-butoxycarbonyl (Boc) group serves as a critical protecting group, stabilizing the amine functionality during synthetic transformations and allowing for selective deprotection under mild acidic conditions . This strategic protection is essential in multi-step synthesis, particularly in the development of active pharmaceutical ingredients (APIs) such as protein kinase inhibitors . Chiral amino alcohol derivatives like this compound are indispensable in asymmetric synthesis, where they are employed as chiral ligands or auxiliaries to control the stereochemical outcome of reactions, a cornerstone in the synthesis of modern therapeutics . The defined (S) configuration at the stereocenter is crucial for precise interactions with biological targets. Proper handling and storage are required to maintain product integrity; it should be kept in a dark place under an inert atmosphere at 2-8°C . This product is intended for research purposes only and is not approved for human or veterinary diagnostic or therapeutic use .

Properties

IUPAC Name

tert-butyl N-[(2S)-1-aminobutan-2-yl]carbamate
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C9H20N2O2/c1-5-7(6-10)11-8(12)13-9(2,3)4/h7H,5-6,10H2,1-4H3,(H,11,12)/t7-/m0/s1
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

KGJCYTMWAXWVOM-ZETCQYMHSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCC(CN)NC(=O)OC(C)(C)C
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

CC[C@@H](CN)NC(=O)OC(C)(C)C
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C9H20N2O2
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

188.27 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of (S)-tert-Butyl (1-aminobutan-2-yl)carbamate typically involves the protection of the amine group in (S)-1-aminobutan-2-ol. One common method is to react (S)-1-aminobutan-2-ol with di-tert-butyl dicarbonate (Boc2O) in the presence of a base such as triethylamine. The reaction is usually carried out in an organic solvent like dichloromethane at room temperature. The resulting product is this compound.

Industrial Production Methods

Industrial production methods for this compound may involve similar synthetic routes but are optimized for large-scale production. This includes the use of continuous flow reactors and automated systems to ensure high yield and purity. The reaction conditions are carefully controlled to minimize by-products and waste.

Chemical Reactions Analysis

Types of Reactions

(S)-tert-Butyl (1-aminobutan-2-yl)carbamate undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized to form corresponding oxides.

    Reduction: It can be reduced to yield amines or alcohols.

    Substitution: The carbamate group can be substituted with other functional groups under appropriate conditions.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).

    Reduction: Reducing agents like lithium aluminum hydride (LiAlH4) and sodium borohydride (NaBH4) are often used.

    Substitution: Nucleophilic substitution reactions can be carried out using reagents like sodium azide (NaN3) or alkyl halides.

Major Products

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield corresponding oxides, while reduction can produce primary amines or alcohols.

Scientific Research Applications

(S)-tert-Butyl (1-aminobutan-2-yl)carbamate has a wide range of scientific research applications:

    Chemistry: It is used as a building block in the synthesis of complex organic molecules.

    Biology: The compound is employed in the study of enzyme inhibitors and as a substrate in biochemical assays.

    Medicine: It serves as an intermediate in the synthesis of pharmaceuticals, particularly in the development of chiral drugs.

    Industry: The compound is used in the production of polymers and materials with specific properties.

Mechanism of Action

The mechanism of action of (S)-tert-Butyl (1-aminobutan-2-yl)carbamate depends on its application. In medicinal chemistry, it may act as a prodrug, releasing the active amine upon metabolic conversion. The molecular targets and pathways involved vary based on the specific use of the compound. For example, it may inhibit certain enzymes or interact with specific receptors in biological systems.

Comparison with Similar Compounds

Comparison with Similar Compounds

The following analysis compares (S)-tert-Butyl (1-aminobutan-2-yl)carbamate with structurally related carbamates, focusing on substituents, synthesis routes, reactivity, and applications.

Structural Variations and Molecular Features

The tert-butyl carbamate group is a common motif in these compounds, providing steric protection to the amine moiety. Key structural differences arise from substituents on the carbon backbone, which influence physicochemical properties and reactivity.

Compound Name Substituents Molecular Formula Key Structural Features
This compound 1-aminobutan-2-yl C₉H₂₀N₂O₂ Linear aliphatic chain with primary amine; chiral center at C2
(S)-tert-Butyl 1-hydroxy-3-phenylpropan-2-yl carbamate (85) 1-hydroxy-3-phenylpropan-2-yl C₁₄H₂₁NO₃ Hydroxyl and phenyl groups; hydrogen-bonding capability
(S)-tert-Butyl 1-oxo-3-phenylpropan-2-yl carbamate (86) 1-oxo-3-phenylpropan-2-yl C₁₄H₁₉NO₃ Ketone group; increased electrophilicity for nucleophilic reactions
(S)-tert-Butyl (1-(2-methoxy-phenyl)ethyl)-carbamate 1-(2-methoxy-phenyl)ethyl C₁₄H₂₁NO₃ Methoxy-substituted aromatic ring; enhanced lipophilicity
(S)-tert-Butyl (1-hydroxy-3,3-dimethylbutan-2-yl)carbamate 1-hydroxy-3,3-dimethylbutan-2-yl C₁₁H₂₃NO₃ Branched alkyl chain with hydroxyl; steric hindrance from dimethyl groups

Reactivity and Functional Group Influence

  • Hydroxyl Groups (e.g., Compound 85) : Participate in hydrogen bonding and esterification/oxidation reactions.
  • Ketones (e.g., Compound 86) : Serve as electrophilic sites for Grignard or hydride reductions.
  • Aromatic Substituents (e.g., Methoxy-phenyl) : Enhance π-π stacking interactions in biological systems .

Biological Activity

(S)-tert-Butyl (1-aminobutan-2-yl)carbamate is a chiral carbamate derivative that has garnered attention in medicinal chemistry due to its biological activity and potential applications in drug development. This article provides a comprehensive overview of its biological properties, synthesis, and relevant research findings.

Chemical Structure and Properties

This compound, with the molecular formula C9H20N2O2C_9H_{20}N_2O_2, features a tert-butyl group linked to a carbamate moiety and an amino butane structure. The presence of a chiral center at the second carbon enhances its stereochemical properties, making it significant for various biological interactions.

Property Details
Molecular FormulaC₉H₂₀N₂O₂
Chiral CenterYes
ClassificationCarbamate derivative

Biological Activity

Research indicates that this compound exhibits various biological activities, particularly as an inhibitor in enzymatic pathways. Its structural characteristics allow it to interact with multiple biological targets, including viral proteases, which are crucial in the development of antiviral drugs.

Potential Applications

  • Antiviral Drug Development : Similar compounds have been investigated for their ability to inhibit SARS-CoV-2 main protease, suggesting that this compound may have similar antiviral properties.
  • Enzymatic Inhibition : Studies have shown that this compound can influence enzymatic pathways, potentially modulating various biological processes.

Inhibition Studies

In vitro studies have demonstrated that compounds similar to this compound effectively inhibit viral proteases. For example, biochemical assays measuring enzyme activity revealed significant inhibitory effects at varying concentrations of the compound.

Study Findings
Enzyme Inhibition AssaySignificant inhibition of SARS-CoV-2 main protease was observed at concentrations ranging from 5 nM to 50 µM .
Binding Affinity TestsThe compound showed promising binding affinity towards target enzymes, indicating its potential as a lead compound in drug design.

Synthesis Pathways

The synthesis of this compound typically involves several steps, including the protection of amine groups and subsequent coupling reactions. This process is crucial for obtaining high yields of biologically active derivatives.

Safety and Handling

This compound is classified as an irritant and requires careful handling due to its corrosive nature. Proper safety protocols should be followed when conducting experiments involving this compound.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
(S)-tert-Butyl (1-aminobutan-2-yl)carbamate
Reactant of Route 2
(S)-tert-Butyl (1-aminobutan-2-yl)carbamate

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